molecular formula C13H14O2 B8374094 (4-(5-Methyl-furan-2-ylmethyl)-phenyl)-methanol

(4-(5-Methyl-furan-2-ylmethyl)-phenyl)-methanol

Cat. No. B8374094
M. Wt: 202.25 g/mol
InChI Key: WVJLEPPYBAMNSS-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a mixture of lithium aluminumhydride (230 mg, 4.9 mmol) and tetrahydrofuran (15 mL) was added aluminum chloride (830 mg, 6.2 mmol) at 0° C., which was stirred for 30 minutes at room temperature. A mixture of 4-(hydroxy-(5-methyl-furan-2-yl)-methyl)-benzaldehyde (320 mg, 1.5 mmol) described in Manufacturing Example 46-1-1 and tetrahydrofuran (5 mL) was added dropwise into the reaction mixture at 0° C., and stirred for 2 hours at that temperature. A 28% aqueous ammonia solution was added dropwise into the reaction mixture at the same temperature to quench the excess reagent. The reaction mixture was cooled to room temperature, and filtered by being passed through a Celite bed. The filtrate was concentrated under a reduced pressure to obtain the title compound (330 mg) as a crude product. This compound was used in the following reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step Two
Name
4-(hydroxy-(5-methyl-furan-2-yl)-methyl)-benzaldehyde
Quantity
320 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li].[Cl-].[Al+3].[Cl-].[Cl-].O[CH:7]([C:16]1[O:17][C:18]([CH3:21])=[CH:19][CH:20]=1)[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1.N>O1CCCC1>[CH3:21][C:18]1[O:17][C:16]([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([CH2:12][OH:13])=[CH:14][CH:15]=2)=[CH:20][CH:19]=1 |f:1.2.3.4,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
830 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
4-(hydroxy-(5-methyl-furan-2-yl)-methyl)-benzaldehyde
Quantity
320 mg
Type
reactant
Smiles
OC(C1=CC=C(C=O)C=C1)C=1OC(=CC1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise into the reaction mixture at 0° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours at that temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to quench the excess reagent
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=C(O1)CC1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 108.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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